2,3':2',3''-Terthiophene
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Overview
Description
2,3':2',3''-terthiophene is a terthiophene.
Scientific Research Applications
1. Multiple Alkylation and Dendritic Structures
2,3':2',3''-Terthiophene has been studied for its potential in multiple alkylation reactions, particularly with diarylcarbenium ions. These reactions have enabled the creation of dendritic molecules and structures that exhibit unique electronic properties. The research highlights the utility of terthiophene derivatives in constructing large molecules with interesting functions or biological activities, potentially useful in materials science and biology (Nokami et al., 2013).
2. Coplanarity in Conducting Polymers
The coplanarity of 2,3':2',3''-terthiophene and its derivatives has been examined, revealing insights into the conjugation and electronic interactions within the molecule. This study is significant for the development of conducting polymers, as it informs how structural variations in terthiophene derivatives affect their electronic properties (Kankare et al., 1994).
3. Phototoxic Derivatives for Medical Applications
Research has been conducted on synthesizing phototoxic 2,3':2',3''-terthiophene derivatives, which have potential applications in medical treatments. These derivatives, characterized by functional substituents, could be significant in developing new therapies or diagnostic tools (Rossi et al., 1991).
4. Electrical Conductivity and Material Science
Terthiophene derivatives have been synthesized to study their electrical properties, particularly in micro-crystalline forms. This research is critical for understanding and improving the electrical conductivity of organic semiconductors, which has broad implications in electronics and material science (Sears et al., 2008).
5. Organic Electronics and Branched Oligomers
The inclusion of 2,3':2',3''-terthiophene in branched oligomers and polymers has been explored for its applications in organic electronics. This research provides valuable insights into the relationships between molecular architecture and the optical and electronic properties of materials, which is essential for advancing organic electronic devices (Scheuble et al., 2015).
properties
Molecular Formula |
C12H8S3 |
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Molecular Weight |
248.4 g/mol |
IUPAC Name |
3-thiophen-2-yl-2-thiophen-3-ylthiophene |
InChI |
InChI=1S/C12H8S3/c1-2-11(14-5-1)10-4-7-15-12(10)9-3-6-13-8-9/h1-8H |
InChI Key |
VCVOIRBUZJKYOX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=C(SC=C2)C3=CSC=C3 |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC=C2)C3=CSC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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